molecular formula C11H24N2O B2628941 Undecanehydrazide CAS No. 45135-30-6

Undecanehydrazide

Cat. No.: B2628941
CAS No.: 45135-30-6
M. Wt: 200.326
InChI Key: IICGGSZGDFYYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecanehydrazide (CAS No. 45135-30-6) is an organic compound with the molecular formula C₁₁H₂₄N₂O and a molecular weight of 200.32 g/mol . It is classified as a hydrazide derivative, featuring a linear 11-carbon aliphatic chain terminated by a hydrazide functional group (-NH-NH₂). This compound is primarily utilized in medicinal chemistry and organic synthesis as a building block for pharmaceuticals and specialized intermediates . Its reactivity stems from the nucleophilic hydrazide group, enabling participation in condensation and crosslinking reactions.

Properties

IUPAC Name

undecanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-2-3-4-5-6-7-8-9-10-11(14)13-12/h2-10,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICGGSZGDFYYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecanehydrazide can be synthesized through the reaction of undecanoic acid with hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:

C11H23COOH+NH2NH2C11H23CONHNH2+H2O\text{C11H23COOH} + \text{NH2NH2} \rightarrow \text{C11H23CONHNH2} + \text{H2O} C11H23COOH+NH2NH2→C11H23CONHNH2+H2O

This method is efficient and yields a high purity product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Undecanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azides, amines, and substituted hydrazides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Undecanehydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of undecanehydrazide involves its interaction with various molecular targets. In biological systems, it can form hydrazone derivatives that interact with enzymes and other proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Chain Length and Functional Group Variations

Undecanehydrazide belongs to a family of aliphatic hydrazides with varying chain lengths and functional groups. Key analogues include:

Table 1: Molecular Properties of this compound and Related Compounds
Compound Name CAS No. Formula Molecular Weight (g/mol) Key Features
This compound 45135-30-6 C₁₁H₂₄N₂O 200.32 C11 chain, single hydrazide group
Dodecanedioic acid dihydrazide 4080-98-2 C₁₂H₂₆N₄O₂ 258.36 C12 chain, two hydrazide groups
Hexadecanehydrazide 2619-88-7 C₁₆H₃₄N₂O 270.46 C16 chain, single hydrazide group
Undecanedioic acid 1852-04-6 C₁₁H₂₀O₄ 216.28 C11 chain, two carboxylic acid groups

Structural Insights :

  • Chain Length : Increasing chain length (C11 → C16) correlates with higher hydrophobicity and melting points. For instance, hexadecanehydrazide (C16) is more lipophilic than this compound (C11), affecting solubility in polar solvents .
  • Conversely, Undecanedioic acid (carboxylic acid derivative) exhibits distinct reactivity, such as salt formation or esterification, unlike hydrazides .

Physicochemical Properties and Reactivity

Solubility and Stability :
  • This compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
  • Dodecanedioic acid dihydrazide shows similar solubility profiles but higher thermal stability due to its symmetrical structure .
  • Undecanedioic acid, with two carboxylic acid groups, is more water-soluble (462.36 mM in DMSO) and serves as an endogenous metabolite .
Reactivity :
  • Hydrazides (e.g., this compound) undergo condensation with carbonyl compounds to form hydrazones, useful in drug design .
  • Carboxylic acids (e.g., Undecanedioic acid) participate in acid-base reactions or esterification, limiting their utility in crosslinking applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.